3-Amino-3-ethylpiperidine-2,6-dione
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Overview
Description
3-Amino-3-ethylpiperidine-2,6-dione is a synthetic compound belonging to the piperidine class of organic compounds. It has garnered interest in scientific research due to its potential therapeutic properties and diverse applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of 3-Amino-3-ethylpiperidine-2,6-dione typically involves the following steps :
Starting Material: L-Glutamine is used as the starting material.
Protection: In an alkaline medium, L-Glutamine undergoes protection to form N-tertiary fourth oxygen formoxyl-L-Glutamine.
Cyclization: Under anhydrous conditions and catalyzed by N, N-dimethylaminopyridine, cyclization occurs to form N-tertiary fourth oxygen formoxyl-3-amino-2,6-piperidine dione.
Deprotection: The protected compound is then deprotected in an acid medium to yield 3-Amino-2,6-piperidine dione hydrochloride.
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route but is optimized for large-scale production. The process involves protection, cyclization, and deprotection steps, ensuring high purity and stability of the final product .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-ethylpiperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The amino group in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can produce amines or alcohols .
Scientific Research Applications
3-Amino-3-ethylpiperidine-2,6-dione has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its therapeutic properties and potential use in drug development.
Industry: It is utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Amino-3-ethylpiperidine-2,6-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, leading to modulation of their activity. This interaction can result in various biological responses, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
3-Aminopiperidine-2,6-dione: A closely related compound with similar structural features.
2,6-Piperidinedione: Another compound in the piperidine class with different functional groups.
Uniqueness
3-Amino-3-ethylpiperidine-2,6-dione is unique due to its specific structural modifications, which confer distinct chemical and biological properties. These modifications make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C7H12N2O2 |
---|---|
Molecular Weight |
156.18 g/mol |
IUPAC Name |
3-amino-3-ethylpiperidine-2,6-dione |
InChI |
InChI=1S/C7H12N2O2/c1-2-7(8)4-3-5(10)9-6(7)11/h2-4,8H2,1H3,(H,9,10,11) |
InChI Key |
JILPUMRNAYFAGK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1(CCC(=O)NC1=O)N |
Origin of Product |
United States |
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